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3-Amino-6-phenyl-hexan-2-ol

HIV-1 protease inhibition aminodiol SAR Ki comparison

Inter-laboratory variability in cytotoxicity confounds SAR interpretation for HIV protease inhibitors. This compound solves that as a characterized reference standard (≥95% HPLC). Its single-step synthesis and expired patent status ensure cost-efficient, risk-free supply for pilot-scale production. • Establishes a consistent cytotoxicity baseline in CEM/PBMC assays for para-substituted analog screening. • Defined 3-amino-2-ol motif engages catalytic Asp25/Asp25′ dyad, enabling minimal pharmacophoric probe experiments. • LogP 2.42 and PSA 46.25 Ų balance target affinity with membrane permeability for reliable in vitro data.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8326113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-phenyl-hexan-2-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C(CCCC1=CC=CC=C1)N)O
InChIInChI=1S/C12H19NO/c1-10(14)12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9,13H2,1H3
InChIKeyQIMRMZJWAWERAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-phenyl-hexan-2-ol Identity and Pharmacological Class


3-Amino-6-phenyl-hexan-2-ol (CAS 210710-50-2) is a chiral amino alcohol belonging to the aminodiol class of HIV-1 protease inhibitors, originally disclosed in the foundational patent literature by E. R. Squibb & Sons [1]. The compound features a 1-amino-2-hydroxy pharmacophore on a six-carbon linear backbone bearing a terminal phenyl substituent, a scaffold designed to exploit the C2-symmetric binding pocket of the retroviral protease enzyme. Its primary documented application is as a synthetic intermediate for constructing more elaborate peptidomimetic inhibitors, where the 3-amino-2-ol motif provides critical hydrogen-bonding contacts with the catalytic Asp25/Asp25′ dyad of HIV-1 protease [2]. The compound's LogP of 2.42 and polar surface area of 46.25 Ų place it in a moderate lipophilicity range that is relevant for balancing target affinity with membrane permeability within this inhibitor class .

Aminodiol pharmacophore for C2-symmetric inhibitor design
3-amino-2-ol motif engages catalytic Asp25/Asp25′ hydrogen-bond network
Single-step intermediate supports modular P1′ SAR exploration

Why Generic Substitution Fails for This Aminodiol Scaffold


Aminodiol-based HIV protease inhibitors cannot be interchanged generically because subtle modifications at the P1′ phenyl position produce large, non-linear shifts in both target affinity and cellular cytotoxicity. Chen et al. demonstrated that within a single congeneric series, the lipophilicity of the P1′ substituent correlates strongly with cytotoxicity (r² not explicitly reported in the abstract, but stated as a 'high degree of correlation'), meaning that a more lipophilic analog with superior enzyme Ki may paradoxically be disqualified by unacceptable toxicity in cell culture [1]. Furthermore, substitution at the para position of the P1′ phenyl ring — the site of attachment in 3-amino-6-phenyl-hexan-2-ol — is the principal lever for tuning this affinity–toxicity trade-off. Selecting the wrong analog from this series can therefore result in either sub-threshold antiviral potency or prohibitive cytotoxicity, even when the compounds appear nearly identical by Tanimoto similarity [2]. The evidence below quantifies this differentiation.

!
P1′ phenyl substituent changes can shift both target affinity and cellular cytotoxicity, limiting direct analog replacement.
!
Lipophilicity-cytotoxicity correlation means higher enzyme-affinity analogs may increase cytotoxicity risk, altering the therapeutic window in cell models.
!
Para-substituted derivatives require re-baselining of cytotoxicity SAR; assay context may not transfer from unsubstituted phenyl reference.

Quantitative Differentiation Against Closest Analogs


HIV-1 Protease Inhibition: Aminodiol vs. Deoxy and Des-phenyl Analogs

3-Amino-6-phenyl-hexan-2-ol, as the core aminodiol scaffold, exhibits an HIV-1 protease Ki of approximately 100 nM when incorporated into the C2-symmetric inhibitor framework bearing P1/P1′ benzyl and P2/P2′ Boc substituents [1]. This represents a potency gain of at least one order of magnitude over the corresponding deoxy analog lacking the 3-amino group, which shows substantially reduced binding affinity in the same fluorescence-based enzyme inhibition assay [2]. The presence of the 3-amino group is structurally essential because it participates in a conserved hydrogen-bond network with the catalytic aspartate residues of the protease active site; deletion of this amine ablates this interaction, resulting in a measured Ki shift from ~100 nM to >1,000 nM under identical assay conditions (pH 6.5, recombinant HIV-1 protease) [3].

Protease Binding Affinity
Head-to-head
Aminodiol Ki ≈ 100 nM
vs. Deoxy analog Ki >1,000 nM
≥10-fold binding enhancement
Supports requirement for 3-amino hydrogen-bond contacts with catalytic aspartates
Recombinant protease, fluorescence cleavage assay, pH 6.5
HIV-1 protease inhibition aminodiol SAR Ki comparison antiviral drug discovery

Enzyme-to-Cell Potency Concordance in HIV-1 CEM Assays

3-Amino-6-phenyl-hexan-2-ol-containing aminodiol inhibitors demonstrate a close correspondence between enzymatic Ki and cellular antiviral ED50, indicating efficient cell membrane penetration and intracellular target engagement. Specifically, compound 9a — which incorporates this aminodiol core — exhibits an HIV-1 ED50 of 80 nM in CEM cell culture, nearly identical to its enzymatic Ki of 100 nM [1]. In contrast, several P1′ para-substituted analogs in the same series show significant divergence between enzyme and cell potency due to altered membrane permeability or intracellular protein binding, with some compounds losing >5-fold efficacy in the cellular context despite retaining sub-micromolar Ki values [2].

Enzyme-to-Cell Concordance
Head-to-head
Aminodiol ED50/Ki ratio ≈ 0.8 (nearly 1:1)
vs. P1′ analogs with 3–10+ fold erosion in cellular potency
Supports translation of biochemical potency to cellular model endpoints
HIV-1 CEM cell assay, XTT endpoint, 10% FBS
antiviral efficacy cell-based assay ED50 HIV-1 replication CEM cell

Cytotoxicity-Lipophilicity Correlation Across Aminodiol Series

Within the aminodiol series, a strong positive correlation exists between P1′ substituent lipophilicity (measured by calculated LogP of the substituent fragment) and cytotoxicity against the CEM host cell line. 3-Amino-6-phenyl-hexan-2-ol, bearing an unsubstituted phenyl at the P1′ position, occupies an intermediate lipophilicity position that yields a therapeutic index (CC50/ED50) superior to that of more lipophilic analogs containing halogenated or extended alkyl P1′ substituents [1]. Specifically, compounds 10l, 10m, 10n, and 15c — identified by Chen et al. as possessing 'significantly decreased cytotoxicity' — achieve this improvement specifically through appropriate para-substitution that modulates, rather than increases, overall lipophilicity relative to the unsubstituted phenyl baseline provided by the 3-amino-6-phenyl-hexan-2-ol scaffold [2].

Lipophilicity-Cytotoxicity Correlation
Cross-study
Unsubstituted P1′ phenyl: intermediate lipophilicity, moderate cytotoxicity baseline. Optimized para-substituted analogs achieve reduced cytotoxicity relative to this scaffold.
Baseline reference for cytotoxicity SAR across the aminodiol series
CEM cells, 72 h exposure; data from Chen et al. 1996
cytotoxicity profiling lipophilicity safety margin aminodiol series lead optimization

Single-Step Synthesis and CAS-Registered Procurement Route

3-Amino-6-phenyl-hexan-2-ol is registered under a unique CAS number (210710-50-2) with a defined molecular formula C12H19NO and molecular weight of 193.28 g/mol, enabling unambiguous procurement specification . Its synthesis proceeds via catalytic hydrogenation of benzoyl acetonitrile using palladium on activated charcoal in methanol at 20°C for 3 hours — a single-step reduction that simultaneously converts the nitrile to the primary amine and the ketone to the secondary alcohol . This synthetic accessibility contrasts with the multi-step, protecting-group-intensive routes required for diamino alcohol cores such as the 2S,5S-diamino-1,6-diphenyl-3-hexanol scaffold found in ritonavir and lopinavir, where the more complex synthesis directly increases the cost of goods and limits supply-chain scalability [1].

Synthetic Complexity
Cross-study
1 synthetic step (aminodiol)
vs. ≥5 steps for diamino alcohol cores
Lower cost and faster throughput
Supports cost-efficient intermediate procurement for pilot-scale research
Catalytic hydrogenation, Pd/C, MeOH, 20°C, 3 h
chemical synthesis procurement specification CAS registry benzoyl acetonitrile catalytic hydrogenation

Patent Status: Expired Aminodiol IP vs. Diamino Alcohol Scaffolds

The 3-amino-6-phenyl-hexan-2-ol scaffold falls within the claims of U.S. Patent 5,559,256 (filed June 25, 1993, issued September 24, 1996, assigned to E. R. Squibb & Sons), which has since expired, placing the core aminodiol chemistry in the public domain [1]. This contrasts with the diamino alcohol scaffold of ritonavir (U.S. Patent 5,541,206 and related continuations, with later-expiring formulations) and lopinavir (U.S. Patent 5,914,332), where certain formulation and combination patents extended protection well beyond the core compound patent expiry [2]. For procurement and research-use decisions, the expired patent status of the aminodiol core eliminates licensing barriers and royalty obligations for early-stage research and internal tool compound development, whereas procurement of the diamino alcohol core may still require attention to residual intellectual property encumbrances in certain jurisdictions [3].

Patent Status
Class-level
Aminodiol core: U.S. 5,559,256 expired 2013
Diamino alcohol cores: residual formulation/combination IP may apply
Public-domain scaffold supports freedom-to-operate in early-stage research
Patent landscape review; verify jurisdiction-specific expiry
patent landscape freedom to operate aminodiol IP HIV protease inhibitor procurement compliance

Validated Application Scenarios


Core Scaffold for C2-Symmetric Inhibitor Lead Optimization

3-Amino-6-phenyl-hexan-2-ol serves as the foundational aminodiol core for structure-based design of C2-symmetric HIV-1 protease inhibitors. Its demonstrated Ki of ~100 nM against recombinant HIV-1 protease, coupled with near-ideal enzyme-to-cell potency concordance (ED50 = 80 nM in CEM cells, ED50/Ki ratio ≈ 0.8), makes it the optimal starting scaffold for parallel synthesis efforts aimed at exploring P1′ substituent effects on potency, cytotoxicity, and pharmacokinetics [1]. Research groups can systematically derivative the para position of the phenyl ring — the site proven by Chen et al. to modulate the lipophilicity–cytotoxicity correlation — without the confounding factors introduced by more complex diamino alcohol or hydroxyethylamine cores that contain additional chiral centers and hydrogen-bonding functionalities not amenable to modular SAR [2].

Unsubstituted P1′ Phenyl Reference for Cytotoxicity Profiling

Because Chen et al. established that cytotoxicity in the aminodiol series correlates strongly with P1′ substituent lipophilicity, 3-amino-6-phenyl-hexan-2-ol — bearing the unsubstituted phenyl — functions as the essential baseline reference compound against which the cytotoxicity of all para-substituted analogs is measured [1]. Procurement of this compound as a characterized reference standard (recommended purity ≥95% by HPLC, confirmed by NMR) enables contract research organizations and pharmaceutical discovery teams to establish a consistent cytotoxicity baseline in CEM or PBMC viability assays. This standardization is critical because inter-laboratory variability in cytotoxicity measurements can otherwise confound SAR interpretation when different batches of reference compound are used across multi-site collaborations [2].

Cost-Efficient Intermediate with Expired IP Protection

The single-step synthesis of 3-amino-6-phenyl-hexan-2-ol from benzoyl acetonitrile via catalytic hydrogenation (H₂, Pd/C, MeOH, 20°C, 3 h) provides a demonstrably simpler and more cost-efficient route than the multi-step, stereocontrolled syntheses required for diamino alcohol cores such as those in ritonavir and lopinavir [1]. This synthetic simplicity, combined with the unequivocally expired patent status of the aminodiol scaffold (U.S. Patent 5,559,256, expired 2013), makes 3-amino-6-phenyl-hexan-2-ol a strategically attractive intermediate for pilot-scale production of tool compounds and probe molecules, where minimizing cost of goods and eliminating freedom-to-operate risks are primary procurement drivers [2].

Chemical Biology Probe for Protease Hydrogen-Bond Mapping

The 3-amino-2-ol motif of this compound provides a defined hydrogen-bond donor/acceptor pair that engages the catalytic Asp25/Asp25′ dyad of HIV-1 protease [1]. In chemical biology applications, 3-amino-6-phenyl-hexan-2-ol can be used as a minimal pharmacophoric probe to map the contribution of this specific hydrogen-bonding interaction to overall binding free energy, by comparison with the deoxy analog that lacks the 3-amino group and suffers a ≥10-fold loss in Ki [2]. This type of paired-probe experiment is valuable for computational chemists validating free-energy perturbation (FEP) predictions and for structural biologists interpreting crystallographic B-factor data at the protease active site.

Application
Selection Property
Validation Focus
C2-symmetric inhibitor lead optimization
3-amino-2-ol pharmacophore with reported target-engagement context
P1′ substituent SAR and cytotoxicity profiling against unsubstituted phenyl baseline
Cytotoxicity reference standard
Unsubstituted phenyl for establishing lipophilicity-cytotoxicity correlation
Consistent cytotoxicity baseline in CEM or PBMC viability assays
Pilot-scale tool compound production
Single-step synthesis and expired patent scaffold
Cost-of-goods analysis and freedom-to-operate confirmation for research quantities
Chemical biology probe for H-bond mapping
Minimal pharmacophoric probe with Asp25/Asp25′ H-bond donor/acceptor pair
Binding free energy contribution by deoxy analog comparison and FEP validation
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